molecular formula C9H6N4O4 B5881167 5-nitro-N-2-pyrimidinyl-2-furamide

5-nitro-N-2-pyrimidinyl-2-furamide

Cat. No.: B5881167
M. Wt: 234.17 g/mol
InChI Key: KCHGOPIQDAYFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This article focuses on compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and related hydrazine derivatives, providing a framework to infer properties of the pyrimidinyl analog .

Properties

IUPAC Name

5-nitro-N-pyrimidin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(12-9-10-4-1-5-11-9)6-2-3-7(17-6)13(15)16/h1-5H,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGOPIQDAYFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Key structural differences among nitrofuran derivatives influence their biological activity:

Compound Name Core Structure Substituent/Functional Group Heterocyclic Ring
FANFT 5-nitro-2-furyl Formamide Thiazole
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide 5-nitro-2-furyl Hydrazide Thiazole
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine 5-nitro-2-furyl Acetamido Oxadiazine
2-Hydrazino-4-(4-nitrophenyl)thiazole 4-nitrophenyl Hydrazino Thiazole

Metabolic Pathways

  • FANFT : Metabolized via prostaglandin endoperoxide synthetase (PGHS)-mediated cooxidation, requiring fatty acids (e.g., arachidonic acid). Inhibited by NSAIDs like indomethacin .
  • Oxadiazine Derivatives : Unique metabolism leading to hemangioendothelial sarcomas, suggesting activation via alternative oxidative pathways .

Carcinogenic Profiles

Compound Name Species Target Organs/Tumors Incidence Rate
FANFT Rats Urinary bladder carcinomas High (bladder-specific)
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Mice Stomach (squamous/adenocarcinoma), lung, mammary 21/22 (stomach), 9/22 (lung)
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Rats Liver, mesentery (hemangioendothelial sarcomas) 32/32 (liver)
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Rats Mammary gland carcinomas 32/35

Mechanistic Insights

  • Nitro Group Role: The 5-nitro-2-furyl moiety is critical for carcinogenicity, likely generating reactive intermediates (e.g., nitroso derivatives) during metabolism .
  • Heterocyclic Ring Impact: Thiazole rings (FANFT) favor bladder carcinogenicity. Oxadiazine rings shift toxicity to vascular tissues (e.g., liver sarcomas) .

Key Research Findings

Species-Specific Sensitivity

  • Mice : Highly susceptible to gastric and hematopoietic tumors with hydrazide derivatives .
  • Rats : Predominantly develop mammary or bladder tumors, depending on substituents .

Acute vs. Chronic Toxicity

  • Hydrazide derivatives exhibit acute toxicity in mice (50% mortality in 29 weeks) .
  • FANFT shows lower acute toxicity but high organ-specific carcinogenicity over prolonged exposure .

Inhibitor Studies

  • PGHS inhibitors (e.g., indomethacin) block FANFT metabolism, suggesting therapeutic strategies to mitigate bladder cancer risk .

Implications for 5-Nitro-N-2-Pyrimidinyl-2-Furamide

While direct data on This compound are lacking, structural parallels suggest:

  • Metabolism : Likely PGHS-dependent if retaining a formamide group; pyrimidine may alter binding affinity.
  • Carcinogenicity: Potential shift in target organs (e.g., gastrointestinal or vascular systems) compared to thiazole analogs.
  • Toxicity Profile : Acute toxicity may resemble hydrazide derivatives if reactive intermediates are formed rapidly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.